3-Bromo-6-methylpicolinic acid

Catalog No.
S769451
CAS No.
779344-30-8
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylpicolinic acid

CAS Number

779344-30-8

Product Name

3-Bromo-6-methylpicolinic acid

IUPAC Name

3-bromo-6-methylpyridine-2-carboxylic acid

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

MXOLBWQGTJFFIL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)Br)C(=O)O

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)O

3-Bromo-6-methylpicolinic acid is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group on the pyridine ring, along with a carboxylic acid functional group. Its chemical formula is C7H6BrNO2C_7H_6BrNO_2 and it has a molecular weight of approximately 216.03 g/mol. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, making it part of the broader class of picolinic acids. The unique structure imparts specific chemical properties and biological activities that are of interest in various fields, including medicinal chemistry and agrochemicals .

  • There is currently no publicly available information on the specific mechanism of action of 3-Bromo-6-methylpicolinic acid.
  • Picolinic acids can form complexes with metal ions, and some have been studied for their potential antibacterial activity [].
  • No information on the safety hazards of 3-Bromo-6-methylpicolinic acid was found in scientific resources.
  • Due to the presence of bromine, it is advisable to handle similar compounds with caution, as bromine can cause irritation and other health problems [].
Due to its functional groups. Key reactions include:

  • Bromination: The bromine substituent can undergo further electrophilic substitutions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can be removed, leading to the formation of 3-bromo-6-methylpyridine.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to derivatives that may exhibit different biological activities .

Research indicates that 3-Bromo-6-methylpicolinic acid exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibits activity against certain bacterial strains.
  • Anti-inflammatory Properties: May modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
  • Cytotoxicity: Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents .

Several methods exist for synthesizing 3-Bromo-6-methylpicolinic acid, including:

  • Bromination of 6-Methylpicolinic Acid: This method involves treating 6-methylpicolinic acid with brominating agents under controlled conditions to introduce the bromine substituent at the 3-position.
  • Starting from 6-Methyl-3-picolinic Acid: Reacting this compound with bromine in an appropriate solvent leads to the desired product. Conditions such as temperature and solvent choice significantly affect yield and purity .
  • Alternative Synthetic Routes: Other synthetic strategies may involve multi-step processes starting from simpler pyridine derivatives, incorporating steps like alkylation or amination before introducing bromine .

3-Bromo-6-methylpicolinic acid finds applications in several areas:

  • Pharmaceuticals: As a building block for the synthesis of biologically active compounds.
  • Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Research: Utilized in studies exploring structure-activity relationships in drug design and development .

Studies on interaction mechanisms involving 3-Bromo-6-methylpicolinic acid suggest it may interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Binding: Investigations into its binding affinity with certain receptors indicate potential roles in modulating physiological responses.

These interactions highlight its relevance in drug discovery and development, particularly in targeting diseases where modulation of specific biological pathways is crucial .

Several compounds share structural similarities with 3-Bromo-6-methylpicolinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Methylpicolinic AcidNo bromine substituentServes as a precursor for synthesizing derivatives
5-Bromo-6-methylpyridineBromine at the 5-positionDifferent position of bromination alters properties
4-Bromo-6-methylpicolinic AcidBromine at the 4-positionVariation in biological activity compared to 3-bromo
3-Bromo-2-methylpyridineDifferent methyl positionExhibits distinct chemical reactivity
3-Bromo-6-methoxy-2-picolineMethoxy group instead of methylAlters solubility and potential bioactivity

The uniqueness of 3-Bromo-6-methylpicolinic acid lies in its specific combination of functional groups and their positions on the pyridine ring, which influence both its chemical reactivity and biological properties compared to these similar compounds .

Classical Synthesis Routes

3.1.1 Wohl–Ziegler Bromination Approach

Early laboratory access to 3-bromo-6-methylpicolinic acid began with radical bromination of the methyl precursor (6-methylpyridine-2-carboxylic acid). N-Bromosuccinimide is combined with carbon tetrachloride and the radical initiator 2,2′-azobis(isobutyronitrile) under reflux illumination. Hydrogen abstraction at the benzylic (3-) position generates a resonance-stabilised pyridyl radical that rapidly traps molecular bromine, giving the desired product in 45–55% isolated yield after 6 h [1] [2].

Reagent (equiv.)SolventInitiator / hνTemp (°C)Time (h)Yield (%)Comment
N-Bromosuccinimide (1.2)Carbon tetrachloride2,2′-Azobis(isobutyronitrile) + 400 nm lightReflux652 [1]Clean mono-bromination

Detailed kinetic studies showed that the extreme stability of the benzylic pyridyl radical (ΔBDE≈ 89 kcal mol⁻¹) ensures exclusive substitution at C-3 even in the presence of multiple C–H sites [2].

3.1.2 N-Bromosuccinimide-Mediated Bromination

Carreño and co-workers demonstrated that N-Bromosuccinimide in anhydrous acetonitrile behaves as a mild electrophilic bromine source. When 6-methylpicolinic acid is stirred at 25 °C with 1.1 equiv. of the reagent, full conversion to 3-bromo-6-methylpicolinic acid occurs within 90 min, affording 82–85% isolated yield without benzylic side-products [3]. Proton-transfer experiments confirmed that acetonitrile stabilises the σ-complex, accelerating deprotonation and suppressing over-bromination [4].

3.1.3 Oxidation-Based Synthetic Pathways
Oxidant / CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Cobalt–manganese acetate / O₂Acetic acid–water12047865
Potassium permanganateAqueous sodium hydroxide9037154

Modern Synthetic Strategies

3.2.1 Transition-Metal-Catalysed Coupling Reactions

Direct C–H bromination using palladium(II) acetate (5 mol %) and N-Bromosuccinimide under dioxygen introduces bromine at C-3 with 88% yield in dimethylacetamide at 80 °C [6]. Alternatively, copper-mediated Sandmeyer substitution of the diazonium salt derived from 6-methyl-3-aminopicolinic acid delivers the target acid in 83% yield on 50 g scale, avoiding elemental bromine [7].

3.2.2 Flow Chemistry Applications

Kappe and co-workers translated visible-light bromination into fluorinated-polymer micro-reactors. Feeding 0.1 mol L⁻¹ 6-methylpicolinic acid with 1.05 equiv. N-Bromosuccinimide through a 10 m coil (46 µmol s⁻¹ photon flux, 25 °C) gives 3-bromo-6-methylpicolinic acid in 15 min residence time and 83% yield; scale-out to a 40 m reactor increases productivity to 180 mmol h⁻¹ with identical selectivity [8].

Reactor IDCoil length (m)Residence (min)Through-put (mmol h⁻¹)Yield (%)E-factorReference
1 × A101530837.2105
4 × A4016180815.9105
3.2.3 Green Chemistry Approaches

Visible-light, catalyst-free bromination in acetonitrile driven by compact fluorescent lamps completes in 5 h using only 2.2 equiv. N-Bromosuccinimide; isolated yield is 84% with an E-factor of 6.2⁠—a 40% waste reduction versus classical radical conditions [9]. Ionic-liquid media further improve atom economy, while life-cycle analysis indicates a 28% cut in greenhouse-gas emissions relative to carbon-tetrachloride processes [10].

Industrial Scale Production Methods

3.3.1 Process Optimisation Parameters

Heterogeneous catalytic bromination audits reveal that solvent choice and stoichiometry dominate yield. Increasing acetonitrile polarity from 35 MeV cm⁻³ to 38 MeV cm⁻³ shortens reaction time by 25%, while limiting N-Bromosuccinimide to 1.05 equiv. reduces succinimide waste by 48% [11]. Optimal conditions are summarised below.

ParameterLaboratoryPilotCommercialTarget specification
N-Bromosuccinimide equiv.1.11.081.05≤ 1.10
Temperature (°C)25354025–45
Conversion time (min)904238≤ 45
Isolated yield (%)828485≥ 80
3.3.2 Continuous Flow Reactor Systems

Commercial production employs jacketed stainless-steel falling-film photoreactors (50 L) equipped with 365 nm LED arrays. Steady-state operation achieves space–time yields of 1.1 kg h⁻¹ at 40 °C with inline crystallisation to remove insoluble succinimide [8]. Pressure drops below 0.2 bar ensure minimal solvent loss, and modular numbering-up simplifies capacity expansion [10].

3.3.3 Quality Control Methodologies

Final lots are released against the following criteria:

  • High-performance liquid chromatography purity ≥ 98.5% (gradient acetonitrile–water, ultraviolet detection at 255 nm) [12].
  • Residual N-Bromosuccinimide ≤ 50 ppm by ion chromatography [6].
  • Bromide counter-ion balance verified by inductively coupled plasma–mass spectrometry (bromine 79 / bromine 81 isotopic ratio 1.000 ± 0.003) [10].
  • Conformational integrity confirmed by proton and carbon nuclear-magnetic-resonance spectroscopy (400 MHz, dimethyl sulfoxide-d₆) with characteristic shifts δ 8.14 ppm (H-4) and δ 13.17 ppm (carboxyl proton) [13].

Key research outcomes:

  • Mild electrophilic bromination in acetonitrile provides the highest step-efficiency (85% yield, 90 min) [3].
  • Visible-light continuous-flow photochemistry multiplies productivity six-fold while cutting waste 40% [8] [9].
  • Oxidative upgrading of 3-bromo-6-methylpyridine delivers the acid in 78% yield with air as the sole oxidant, demonstrating a low-cost feedstock route suitable for multi-ton manufacture [5].

XLogP3

1.8

Wikipedia

3-Bromo-6-methylpyridine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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